1-(1,3-benzodioxol-5-yl)-5-[(3-bromophenyl)methylsulfanyl]tetrazole
Overview
Description
1-(1,3-benzodioxol-5-yl)-5-[(3-bromophenyl)methylsulfanyl]tetrazole is a complex organic compound that features a benzodioxole ring, a bromophenyl group, and a tetrazole ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-benzodioxol-5-yl)-5-[(3-bromophenyl)methylsulfanyl]tetrazole typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the Bromophenyl Group: This step might involve bromination of a phenyl ring followed by coupling reactions.
Formation of the Tetrazole Ring: Tetrazole rings are often synthesized via cycloaddition reactions involving azides and nitriles.
Final Coupling: The final step would involve coupling the benzodioxole and bromophenyl groups with the tetrazole ring under specific conditions, possibly using a thiol reagent for the sulfanyl linkage.
Industrial Production Methods
Industrial production of such compounds would require optimization of reaction conditions to ensure high yield and purity. This might involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environments.
Temperature and Pressure: Optimization of temperature and pressure conditions to favor desired reactions.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-benzodioxol-5-yl)-5-[(3-bromophenyl)methylsulfanyl]tetrazole can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized to introduce additional functional groups.
Reduction: Reduction reactions could be used to modify the bromophenyl group.
Substitution: Halogen substitution reactions could be employed to replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups in place of the bromine atom.
Scientific Research Applications
1-(1,3-benzodioxol-5-yl)-5-[(3-bromophenyl)methylsulfanyl]tetrazole could have several scientific research applications:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigation of its potential as a therapeutic agent due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with biological targets. Generally, such compounds might:
Bind to Enzymes: Inhibit or activate enzyme activity.
Interact with Receptors: Modulate receptor signaling pathways.
Affect Cellular Pathways: Influence various cellular processes through interaction with proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
1-(1,3-benzodioxol-5-yl)-5-phenyl-1H-tetrazole: Lacks the bromophenyl and sulfanyl groups.
1-(1,3-benzodioxol-5-yl)-5-(4-bromophenyl)-1H-tetrazole: Similar structure but with a different bromophenyl position.
1-(1,3-benzodioxol-5-yl)-5-(3-chlorophenyl)-1H-tetrazole: Chlorine instead of bromine.
Uniqueness
1-(1,3-benzodioxol-5-yl)-5-[(3-bromophenyl)methylsulfanyl]tetrazole is unique due to the presence of the bromophenyl group and the sulfanyl linkage, which might confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-5-[(3-bromophenyl)methylsulfanyl]tetrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN4O2S/c16-11-3-1-2-10(6-11)8-23-15-17-18-19-20(15)12-4-5-13-14(7-12)22-9-21-13/h1-7H,8-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXGCNMVHIJMRAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N3C(=NN=N3)SCC4=CC(=CC=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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